Anisotropine methylbromide pharmacology and toxicology
Anisotropine methylbromide pharmacology and toxicology
An In-depth Technical Guide to the Pharmacology and Toxicology of Anisotropine Methylbromide
Executive Summary
Anisotropine methylbromide (also known as octatropine methylbromide) is a synthetically derived quaternary ammonium compound belonging to the class of antimuscarinic agents.[1][2] Structurally, it is an ester of tropine, distinguishing itself from atropine by the substitution of an aliphatic side chain for the aromatic moiety.[3] This guide provides a comprehensive overview of its pharmacological properties, including its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile. Furthermore, it delves into the toxicological data, outlining known adverse effects and significant data gaps in non-clinical safety assessment. The primary objective is to equip researchers and drug development professionals with a foundational understanding of anisotropine methylbromide, highlighting its historical therapeutic context and the methodologies used to characterize such compounds. Although largely superseded by more effective therapies for peptic ulcer disease, its study offers valuable insights into the structure-activity relationships of anticholinergic drugs.[2][4][5]
Chemical and Physical Properties
Anisotropine methylbromide is a quaternary ammonium salt, a structural feature that profoundly influences its pharmacological and pharmacokinetic profile.[1][6] Its permanent positive charge limits its ability to cross lipid membranes, such as the blood-brain barrier.[1]
Table 1: Chemical and Physical Data
| Property | Value | Source(s) |
| IUPAC Name | [(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide | [7] |
| CAS Number | 80-50-2 | [2][7] |
| Molecular Formula | C₁₇H₃₂BrNO₂ | [7][8] |
| Molecular Weight | 362.35 g/mol | [7][8] |
| Appearance | White, glistening powder or plates | [3] |
| Solubility | Soluble in water | [6] |
Pharmacology
The pharmacological activity of anisotropine methylbromide stems from its ability to antagonize the actions of acetylcholine at muscarinic receptors, with a relative selectivity for the gastrointestinal tract.[1][3]
Mechanism of Action
Anisotropine methylbromide functions as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, and M3 subtypes).[7][9] It inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but may lack direct cholinergic innervation.[1] These receptor sites are prevalent in the autonomic effector cells of smooth muscle, cardiac muscle, the sinoatrial and atrioventricular nodes, and exocrine glands.[1] By blocking these receptors, particularly in the gastrointestinal tract, it reduces smooth muscle tone and secretory activity.[7][10] Its quaternary ammonium structure ensures its bioactivity is largely peripheral, with limited penetration into the central nervous system.[7]
Caption: Competitive antagonism at the muscarinic receptor.
Pharmacodynamics
The effects of anisotropine methylbromide are dose-dependent.[1] At lower doses, it primarily inhibits salivary and bronchial secretions, sweating, and accommodation, while also causing pupil dilation (mydriasis) and an increased heart rate (tachycardia).[1][4] Higher doses are required to achieve the desired therapeutic effects of decreased gastrointestinal and urinary tract motility and the inhibition of gastric acid secretion.[1][4] This dose-response relationship is a critical consideration in clinical use, as achieving therapeutic gastrointestinal effects often coincides with the emergence of systemic anticholinergic side effects.
Table 2: Dose-Dependent Pharmacodynamic Effects
| Effect | Low Dose | High Dose |
| Secretions (Salivary, Bronchial) | Inhibition[1][4] | Pronounced Inhibition[1] |
| Heart Rate | Increased[1][4] | Further Increased[1] |
| Pupil Size | Dilation (Mydriasis)[1][4] | Pronounced Dilation[1] |
| GI Motility | Minimal Effect | Decreased[1][4] |
| Gastric Acid Secretion | Minimal Effect | Inhibited[1][4] |
| Urinary Tract Tone | Minimal Effect | Decreased[1] |
Pharmacokinetics (ADME)
-
Absorption: As a quaternary ammonium compound, its gastrointestinal absorption is poor and irregular, with an estimated oral bioavailability of 10% to 25%.[1][2][5] Studies in rats have shown that the presence of food can reduce the rate of absorption.[1][3]
-
Distribution: The charged nature of the molecule prevents it from readily crossing the blood-brain or placental barriers.[1] Autoradiography studies in mice show that after parenteral administration, the compound distributes mainly to excretory organs like the kidneys, liver, salivary glands, and intestines.[1]
-
Metabolism: Anisotropine methylbromide is believed to undergo hepatic metabolism, primarily through enzymatic hydrolysis.[1]
-
Excretion: Limited information is available on its excretion, though urinary excretion of the parent compound has been documented.[1][7] The biological half-life is not well-established.[1]
Toxicology
The toxicology profile of anisotropine methylbromide is characteristic of antimuscarinic agents, dominated by extensions of its pharmacological effects.
Non-Clinical Toxicology
-
Genotoxicity and Carcinogenicity: There is a significant lack of data regarding the genotoxic and carcinogenic potential of anisotropine methylbromide itself. It is crucial to distinguish it from methyl bromide, a structurally unrelated fumigant with known genotoxic properties.[11][12] Data from methyl bromide studies are not applicable to anisotropine methylbromide and should not be used for its safety assessment.
Clinical Toxicology and Adverse Drug Reactions (ADRs)
The adverse effects are predominantly anticholinergic in nature.[3] Tolerance to many of these effects can develop, but this may be accompanied by a decrease in therapeutic effectiveness.[3]
Common ADRs include: [3][6][13]
-
Gastrointestinal: Dry mouth, constipation.
-
Ocular: Mydriasis, cycloplegia (loss of accommodation), blurred vision.
-
Cardiovascular: Tachycardia.
-
Genitourinary: Dysuria, acute urinary retention.
-
Dermatologic: Anhidrosis (decreased sweating), which can lead to heat intolerance.
In high doses or susceptible individuals (especially the elderly), central nervous system effects such as mental confusion and excitement can occur, despite its limited CNS penetration.[3]
Contraindications and Special Populations
Anisotropine methylbromide should be used with great caution, or is contraindicated, in patients with:[3]
-
Narrow-angle glaucoma
-
Prostatic hypertrophy and bladder neck obstruction
-
Partial or complete obstructive gastrointestinal diseases (e.g., pyloric obstruction, paralytic ileus)
-
Severe ulcerative colitis
-
Myasthenia gravis
Methodologies & Protocols
Characterizing a compound like anisotropine methylbromide involves a tiered approach, from in vitro receptor binding to in vivo functional assays. The causality behind these experimental choices is to first establish target engagement and then confirm functional activity that translates to a physiological response.
Protocol: Ex Vivo Smooth Muscle Contractility Assay
This protocol serves to validate the functional antispasmodic activity of the compound on isolated intestinal tissue, a self-validating system where the tissue's own response to a known agonist provides the baseline for assessing antagonism.
Objective: To determine the potency of anisotropine methylbromide in antagonizing acetylcholine-induced contractions in isolated rabbit jejunum.
Methodology:
-
Tissue Preparation: A segment of jejunum is isolated from a euthanized rabbit and placed in Krebs-Henseleit buffer aerated with 95% O₂/5% CO₂ at 37°C.
-
Mounting: The segment is mounted in an organ bath under a resting tension of 1 gram, connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for 60 minutes, with buffer changes every 15 minutes.
-
Agonist Concentration-Response: A cumulative concentration-response curve is generated for acetylcholine to establish a baseline maximal contraction (Eₘₐₓ) and EC₅₀.
-
Antagonist Incubation: The tissue is washed and allowed to recover. It is then incubated with a specific concentration of anisotropine methylbromide for 30 minutes.
-
Repeat Agonist Challenge: The acetylcholine concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the acetylcholine EC₅₀ is measured. By repeating steps 5 and 6 with multiple antagonist concentrations, a Schild plot can be constructed to determine the pA₂ value, a measure of antagonist potency.
Sources
- 1. Anisotropine Methylbromide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octatropine methylbromide - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Anisotropine Methylbromide Result Summary | BioGRID [thebiogrid.org]
- 5. Octatropine methylbromide [medbox.iiab.me]
- 6. CAS 80-50-2: Anisotropine methylbromide | CymitQuimica [cymitquimica.com]
- 7. medkoo.com [medkoo.com]
- 8. GSRS [precision.fda.gov]
- 9. Clinical evaluation of anisotropine methyl bromide (valpin), an anticholinergic drug. | BioGRID [thebiogrid.org]
- 10. Anisotropine Methylbromide | AChR | Prostaglandin Receptor | TargetMol [targetmol.com]
- 11. Toxicology and Hazard Identification - Methyl Bromide Risk Characterization in California - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. What are the side effects of Homatropine Methylbromide? [synapse.patsnap.com]
